molecular formula C14H13N3O3S2 B5529487 ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoate

ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)butanoate

Cat. No. B5529487
M. Wt: 335.4 g/mol
InChI Key: LIIYREHBFUIGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and thermal dehydration processes. For instance, the condensation of 3-aryl-5-thio-1,2,4-4H-trizoles with 2-bromodimedone in THF/benzene yields 2-aryl-6,6-dimethyl-8-oxo-5a-hydroxy-5,5a,6,7,8,8a-hexahydro-1,2,4-4H-triazolo[3,2-b]benzothiazoles. Subsequent thermal dehydration of these compounds in PPA/anhydrous ethanol produces 2-aryl-6,6-dimethyl-8-oxo-5,6,7,8-tetrahydro-1,2,4-4H-triazolo[3,2,b]benzothiazoles (Khazi & Mahajanshetti, 1995).

Molecular Structure Analysis

The structure of similar molecules has been determined through various methods, including X-ray analysis. For instance, ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) and its reaction products have been structurally characterized to understand the formation of oxazolo[3, 2-a]pyrimidine derivatives (Kanno et al., 1991).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, demonstrating versatile reactivity. For example, 3-(benzothiazol-2-yl)-3-oxopropanenitrile shows diverse reactivity, forming hydrazones and undergoing cyclization to produce pyrazolo[5,1-c]-1,2,4-triazine and other derivatives (Farag, Dawood, & Kandeel, 1996).

Mechanism of Action

While the specific mechanism of action for your compound is not available, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to exhibit several biological actions, including antibacterial, anticancer, antiviral, antiproliferative, analgesic, anti-inflammatory, and antioxidant properties .

Future Directions

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold and its derivatives have profound importance in drug design, discovery, and development . Researchers are engaged in the development of new biologically active entities for the rational design and development of new target-oriented [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-2-20-12(19)7-9(18)8-21-13-15-16-14-17(13)10-5-3-4-6-11(10)22-14/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIYREHBFUIGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN=C2N1C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)butanoate

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